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molecular formula C19H32O9S B1679205 Hydroxy-PEG7-OTs CAS No. 42749-28-0

Hydroxy-PEG7-OTs

Cat. No. B1679205
M. Wt: 436.5 g/mol
InChI Key: WMUDQALOCQRYOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08841460B2

Procedure details

To a chilled (0° C.) solution of hexaethylene glycol (5.41 g, 19.2 mmol) in DCM (191 mL) were added TsCl (4.02 g, 21.1 mmol), Ag2O (6.67 g, 28.8 mmol), and KI (0.64 g, 3.84 mmol). After stirring for 20 min the reaction mixture was filtered through a 4 cm pad of celite and flushed with EtOAc. The resulted filtrate was concentrated under reduced pressure to give a yellow oil. The crude product was purified via silica flash chromatography using 3:2 DCM/Acetone as an eluent, providing 33 (6.24 g, 75%): 1H NMR (300 MHz, CDCl3) δ 7.79 (d, J=8.2 Hz, 2H), 7.33 (d, J=8.2 Hz, 2H), 4.23-4.07 (m, 2H), 3.82-3.51 (m, 22H), 2.55 (d, J=6.0 Hz, 1H), 2.44 (s, 3H).
Quantity
5.41 g
Type
reactant
Reaction Step One
Name
Quantity
191 mL
Type
solvent
Reaction Step One
Name
Quantity
4.02 g
Type
reactant
Reaction Step Two
[Compound]
Name
Ag2O
Quantity
6.67 g
Type
reactant
Reaction Step Two
Name
Yield
75%

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:19])[CH2:2][O:3][CH2:4][CH2:5][O:6][CH2:7][CH2:8][O:9][CH2:10][CH2:11][O:12][CH2:13][CH2:14][O:15][CH2:16][CH2:17][OH:18].[S:20](Cl)([C:23]1[CH:29]=[CH:28][C:26]([CH3:27])=[CH:25][CH:24]=1)(=[O:22])=[O:21]>C(Cl)Cl>[CH3:27][C:26]1[CH:28]=[CH:29][C:23]([S:20]([O:18][CH2:17][CH2:16][O:15][CH2:14][CH2:13][O:12][CH2:11][CH2:10][O:9][CH2:8][CH2:7][O:6][CH2:5][CH2:4][O:3][CH2:2][CH2:1][OH:19])(=[O:22])=[O:21])=[CH:24][CH:25]=1

Inputs

Step One
Name
Quantity
5.41 g
Type
reactant
Smiles
C(COCCOCCOCCOCCOCCO)O
Name
Quantity
191 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
4.02 g
Type
reactant
Smiles
S(=O)(=O)(C1=CC=C(C)C=C1)Cl
Name
Ag2O
Quantity
6.67 g
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 20 min the reaction mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
was filtered through a 4 cm pad of celite
CUSTOM
Type
CUSTOM
Details
flushed with EtOAc
CONCENTRATION
Type
CONCENTRATION
Details
The resulted filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a yellow oil
CUSTOM
Type
CUSTOM
Details
The crude product was purified via silica flash chromatography

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCOCCO
Measurements
Type Value Analysis
AMOUNT: MASS 6.24 g
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 74.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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